Cas no 73731-24-5 ((3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol)

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol structure
73731-24-5 structure
商品名:(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol
CAS番号:73731-24-5
MF:C29H48O
メガワット:412.690829277039
CID:1762168

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol 化学的及び物理的性質

名前と識別子

    • (3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol
    • (3S,8R,9S,10R,13S,14S,17E)-10,13-dimethyl-17-[(4R,5R)-4,5,6-trimethylheptan-2-ylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
    • インチ: 1S/C29H48O/c1-18(2)21(5)19(3)16-20(4)25-10-11-26-24-9-8-22-17-23(30)12-14-28(22,6)27(24)13-15-29(25,26)7/h8,18-19,21,23-24,26-27,30H,9-17H2,1-7H3/b25-20+/t19-,21-,23+,24+,26+,27+,28+,29-/m1/s1
    • InChIKey: WSMAULFAXOAWSD-PZWGOJMFSA-N
    • ほほえんだ: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)/C(=C(\C)/C[C@@H](C)[C@H](C)C(C)C)/CC[C@@H]12

計算された属性

  • せいみつぶんしりょう: 412.371
  • どういたいしつりょう: 412.371
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 714
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0

じっけんとくせい

  • 密度みつど: 0.99
  • ふってん: 502.4°C at 760 mmHg
  • フラッシュポイント: 219.8°C
  • 屈折率: 1.529

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T34528-5 mg
Sarcosterol
73731-24-5
5mg
¥7000.00 2023-03-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T34528-5mg
Sarcosterol
73731-24-5
5mg
¥ 7000 2023-09-07

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol 関連文献

(3beta,17E,23R)-23-methylergosta-5,17-dien-3-olに関する追加情報

Compound CAS No. 73731-24-5: (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol

(3β,17E,23R)-23-methylergosta-5,17-dien-3-ol, identified by the CAS Registry Number 73731-24-5, is a steroidal compound with a unique structural configuration. This compound belongs to the class of ergosterols, which are naturally occurring sterols found in fungi and some plants. The molecule features a steroidal skeleton with specific double bond positions and a hydroxyl group at the C-3 position. Its stereochemistry is defined by the (β) configuration at C-3 and the (R) configuration at C-23, along with an E geometry at the C-17 double bond.

The structural elucidation of this compound was achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provided critical insights into the spatial arrangement of the molecule's functional groups. The presence of a methyl group at C-23 and the specific double bond positions at C-5 and C-17 contribute to its distinct chemical properties and biological activity.

Recent studies have highlighted the potential of (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol in various pharmacological applications. Researchers have explored its role in modulating cellular signaling pathways, particularly those involving steroid hormone receptors. The compound has shown promise in anti-inflammatory and anti-proliferative assays, suggesting its potential as a lead molecule for drug development.

In terms of synthesis, this compound can be derived from natural sources such as fungal cultures or through semi-synthesis from precursor sterols. The isolation process typically involves chromatographic techniques to achieve high purity. The compound's stability under various conditions has been evaluated, revealing its susceptibility to oxidation and photodegradation.

From an analytical standpoint, the accurate determination of (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol in complex matrices remains a challenge. However, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise quantification in biological samples. These methods are crucial for pharmacokinetic studies and bioavailability assessments.

The stereochemistry of this compound plays a pivotal role in its biological activity. For instance, the (R) configuration at C-23 has been linked to enhanced receptor binding affinity compared to its epimeric counterpart. This highlights the importance of stereocontrol in medicinal chemistry and drug design.

Moreover, computational modeling techniques such as molecular docking and molecular dynamics simulations have been employed to study the interactions of this compound with target proteins. These studies provide valuable insights into its mechanism of action and guide further optimization efforts.

In conclusion, (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol represents a significant addition to the field of steroid chemistry due to its unique structure and promising pharmacological properties. Continued research into its synthesis, characterization, and biological effects will undoubtedly contribute to its development as a therapeutic agent.

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